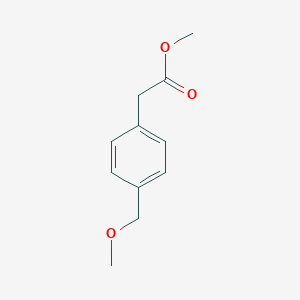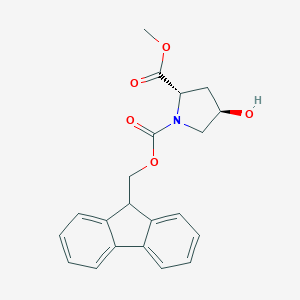
1-Methyl-1H-indol-5-ol
Vue d'ensemble
Description
“1-Methyl-1H-indol-5-ol” is a chemical compound with the CAS Number: 13523-92-7 . It has a molecular weight of 147.18 and its IUPAC name is 1-methyl-1H-indol-5-ol . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of “1-Methyl-1H-indol-5-ol” is represented by the linear formula C9H9NO . The InChI code for this compound is 1S/C9H9NO/c1-10-5-4-7-6-8(11)2-3-9(7)10/h2-6,11H,1H3 .
Chemical Reactions Analysis
While specific chemical reactions involving “1-Methyl-1H-indol-5-ol” are not available, indole derivatives are known to participate in various chemical reactions. For instance, indoles have been used in multicomponent reactions for the synthesis of various heterocyclic compounds .
Physical And Chemical Properties Analysis
“1-Methyl-1H-indol-5-ol” is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C . The molecular weight of this compound is 147.18 .
Applications De Recherche Scientifique
Alzheimer's Disease Treatment Research
1-Methyl-1H-indol-5-ol and its derivatives show potential in the treatment of Alzheimer's disease. A derivative, SUVN-502, has been identified as a potent and selective serotonin 6 (5-HT6) receptor antagonist with high oral bioavailability and brain penetration. Its efficacy in cognitive disorders, especially Alzheimer's, is notable due to its synergistic effects with other Alzheimer's drugs like donepezil and memantine, enhancing acetylcholine levels in the hippocampus (Nirogi et al., 2017).
Interaction with Metal Ions
Research has explored the interaction of 1-Methyl-1H-indol-5-ol derivatives with various metal ions. Studies on complexes of Zn(II), Cd(II), and Pt(II) with anti-inflammatory drugs, including derivatives of 1-Methyl-1H-indol-5-ol, have shown notable antibacterial and growth inhibitory activities, suggesting potential applications in biomedicine and pharmacology (Dendrinou-Samara et al., 1998).
Kinetic Resolution in Organic Chemistry
In organic chemistry, kinetic resolution of N-substituted 1-(β-hydroxypropyl)indoles, which includes 1-Methyl-1H-indol-5-ol derivatives, demonstrates the significant role of these compounds in enantioselective synthesis. This process is essential in the production of biologically active molecules and pharmaceuticals (Borowiecki et al., 2017).
Structural and Spectroscopic Studies
Studies on the synthesis and structural evaluation of 1-Methyl-1H-indol-5-ol derivatives, such as 5-methyl-6-acetyl substituted indole, provide insights into the molecular structures and interactions of these compounds. Such research is pivotal in understanding the properties and potential applications of these molecules in various fields, including material science and pharmaceutical chemistry (Kukuljan et al., 2016).
Infrared Probe for Biomolecules
Research on isonitrile-derivatized indole, including 1-Methyl-1H-indol-5-ol, as an infrared probe for hydrogen-bonding environments, offers significant insights for studying the structure and dynamics of biomolecules. This approach is crucial for understanding biomolecular interactions and dynamics (You et al., 2019).
Drug Development and Synthesis
The compound plays a significant role in the early stages of drug development, including the synthesis of various pharmaceutical agents. Its utility in the synthesis of complex drug molecules underscores its importance in the pharmaceutical industry (Abdel-Magid & Caron, 2006).
Safety and Hazards
Orientations Futures
Indole derivatives, such as “1-Methyl-1H-indol-5-ol”, have been found to exhibit various biological activities, making them promising candidates for future research . They have been used in the treatment of various disorders and diseases, including cancer and microbial infections . Therefore, the exploration of novel methods of synthesis and the investigation of their biological activities could be potential future directions .
Mécanisme D'action
Target of Action
1-Methyl-1H-indol-5-ol, like other indole derivatives, plays a significant role in cell biology . Indole derivatives are known to bind with high affinity to multiple receptors , making them useful in the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . These interactions can result in the treatment of cancer cells, microbes, and different types of disorders .
Biochemical Pathways
Indole derivatives, including 1-Methyl-1H-indol-5-ol, affect various biochemical pathways. Indole is an important heterocyclic system that provides the skeleton to many natural products and drugs . Indole derivatives are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . These derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Pharmacokinetics
The bioavailability of indole derivatives is generally influenced by their chemical structure and the presence of functional groups .
Result of Action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The action, efficacy, and stability of 1-Methyl-1H-indol-5-ol can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, temperature, and other conditions can affect the compound’s action .
Propriétés
IUPAC Name |
1-methylindol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-10-5-4-7-6-8(11)2-3-9(7)10/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNWTXMUBMHNOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445608 | |
| Record name | 1-Methyl-1H-indol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-indol-5-ol | |
CAS RN |
13523-92-7 | |
| Record name | 1-Methyl-1H-indol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-indol-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


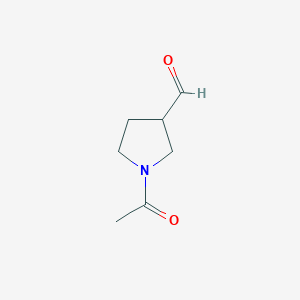
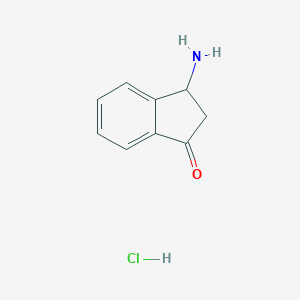

![Ethyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B173054.png)
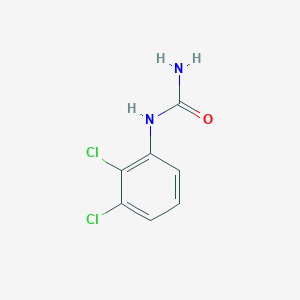
![4-Bromo-6-methylbenzo[d]thiazole-2-thiol](/img/structure/B173067.png)
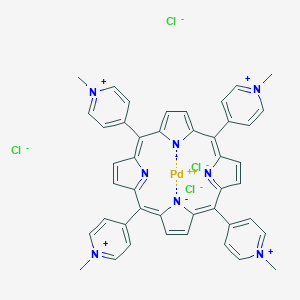
![3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy-](/img/structure/B173072.png)
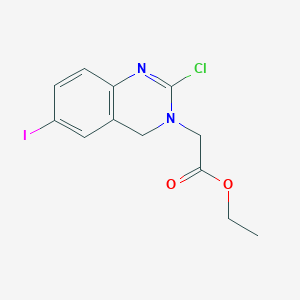
![2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B173078.png)
